molecular formula C7H13F2N B2569745 1,3-Dimethyl-4,4-difluoropiperidine CAS No. 1429056-23-4

1,3-Dimethyl-4,4-difluoropiperidine

Cat. No. B2569745
CAS RN: 1429056-23-4
M. Wt: 149.185
InChI Key: TXGUJJOFIVGZFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dimethyl-4,4-difluoropiperidine (DFP) is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. DFP belongs to the class of piperidine derivatives, which are known for their diverse pharmacological activities.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-4,4-difluoropiperidine is not fully understood, but it is believed to act as a nucleophile in various chemical reactions. This compound can undergo nucleophilic addition reactions with various electrophiles, such as aldehydes and ketones, to form new carbon-carbon bonds. Additionally, this compound can act as a Lewis base and coordinate with metal ions to form metal complexes.
Biochemical and Physiological Effects
This compound has not been extensively studied for its biochemical and physiological effects, but preliminary studies suggest that it may have potential as a therapeutic agent. This compound has been shown to inhibit the growth of cancer cells in vitro, indicating that it may have anticancer properties. Additionally, this compound has been shown to have antibacterial activity against various strains of bacteria, including drug-resistant strains.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1,3-Dimethyl-4,4-difluoropiperidine in lab experiments is its high purity and yield. This compound can be synthesized with high precision and can be used as a building block for synthesizing complex organic molecules. Additionally, this compound has shown potential as a ligand for metal-catalyzed reactions, which can be used for the synthesis of novel materials.
One of the limitations of using this compound in lab experiments is its potential toxicity. This compound has not been extensively studied for its toxicity, and therefore, caution should be exercised when handling and using this compound.

Future Directions

There are numerous future directions for research on 1,3-Dimethyl-4,4-difluoropiperidine. One potential area of research is in the development of new synthetic methods for this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of science. Furthermore, the potential therapeutic applications of this compound, such as its anticancer and antibacterial properties, should be further explored.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound can be synthesized through a multi-step process involving the reaction of piperidine with various reagents. This compound has shown potential as a building block for synthesizing complex organic molecules and as a ligand for metal-catalyzed reactions. Additionally, this compound has shown potential as a therapeutic agent, but further studies are needed to fully understand its biochemical and physiological effects.

Synthesis Methods

1,3-Dimethyl-4,4-difluoropiperidine can be synthesized through a multi-step process involving the reaction of piperidine with various reagents. One of the most commonly used methods for synthesizing this compound involves the reaction of piperidine with difluoromethylphenylsulfonium tetrafluoroborate in the presence of a base. This method yields this compound with high purity and yield.

Scientific Research Applications

1,3-Dimethyl-4,4-difluoropiperidine has been extensively studied for its potential applications in various fields of science. One of the most promising areas of research is in the field of organic chemistry, where this compound is used as a building block for synthesizing complex organic molecules. Additionally, this compound has shown potential as a ligand for metal-catalyzed reactions, which can be used for the synthesis of novel materials.

properties

IUPAC Name

4,4-difluoro-1,3-dimethylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13F2N/c1-6-5-10(2)4-3-7(6,8)9/h6H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXGUJJOFIVGZFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.